'-Chloro-5-fluoro-2-hydroxybenzophenone can be used as a starting material for the synthesis of various organic compounds. For example, it can be used to synthesize:
The unique properties of 4'-Chloro-5-fluoro-2-hydroxybenzophenone make it a potential candidate for various material science applications:
'-Chloro-5-fluoro-2-hydroxybenzophenone exhibits photochemical properties, making it relevant for photochemical research:
4'-Chloro-5-fluoro-2-hydroxybenzophenone is an organic compound with the molecular formula C₁₃H₈ClF O₂ and a molecular weight of 250.65 g/mol. It features a benzophenone structure, characterized by two aromatic rings connected by a carbonyl group. The presence of chlorine and fluorine substituents enhances its chemical properties, making it particularly interesting for various applications in organic synthesis and materials science. This compound is typically encountered as a solid at room temperature and is recommended to be stored in a cool, dark place to maintain stability .
4'-Chloro-5-fluoro-2-hydroxybenzophenone exhibits significant biological activity. It has been noted for its potential as a photosensitizer in photodynamic therapy, where it can generate reactive oxygen species upon exposure to light, effectively targeting cancer cells. Additionally, it has shown some antimicrobial properties, making it relevant in the development of new pharmaceuticals .
The synthesis of 4'-Chloro-5-fluoro-2-hydroxybenzophenone can be achieved through various methods:
The compound has several applications across different fields:
Studies have indicated that 4'-Chloro-5-fluoro-2-hydroxybenzophenone interacts with biological systems primarily through its photochemical properties. Its ability to generate reactive species under UV light suggests potential interactions with cellular components, leading to oxidative stress in targeted cells. Further research is needed to fully elucidate its mechanisms of action and interactions at the molecular level .
Several compounds share structural similarities with 4'-Chloro-5-fluoro-2-hydroxybenzophenone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Hydroxybenzophenone | Hydroxy group on one benzene ring | Commonly used as a UV stabilizer |
4'-Fluorobenzophenone | Fluorine substituent at the para position | Used in organic synthesis |
2-Hydroxy-4-methoxybenzophenone | Methoxy group instead of chlorine | Exhibits different solubility characteristics |
4'-Chloro-2-hydroxybenzophenone | Chlorine at para position with hydroxy group | Potentially different biological activities |
Each of these compounds possesses unique properties that differentiate them from 4'-Chloro-5-fluoro-2-hydroxybenzophenone, particularly concerning their reactivity and applications in various fields. The combination of chlorine and fluorine substituents in 4'-Chloro-5-fluoro-2-hydroxybenzophenone contributes to its distinctive reactivity profile compared to its analogs .
Irritant